molecular formula C15H15Cl2N3S B2706868 1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-20-2

1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2706868
CAS RN: 393825-20-2
M. Wt: 340.27
InChI Key: AZLXNJZSXCJSSM-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of similar compounds, such as pyrrolopyrazine derivatives, often involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives is typically confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the specific substituents present on the molecule. For example, the complexes formed between ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehy and copper(II) salts have been examined for their catecholase activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” would typically be determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including the compound , have exhibited antimicrobial activities . They could be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds have also shown anti-inflammatory activities . They could be potentially used in the treatment of inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . They could be explored for their potential use in antiviral therapies.

Antifungal Activity

These compounds have exhibited antifungal activities . They could be used in the development of new antifungal agents.

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activities . They could be potentially used in the treatment of diseases related to oxidative stress.

Antitumor Activity

These compounds have demonstrated antitumor activities . They could be explored for their potential use in cancer therapies.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . They could be potentially used in the treatment of diseases related to kinase activity.

Drug Discovery Research

The pyrrolopyrazine structure, including the compound , is an attractive scaffold for drug discovery research . It could be used as a starting point for the development of new drugs.

Future Directions

Future research could focus on further elucidating the biological activities and mechanisms of action of pyrrolopyrazine derivatives, as well as developing more efficient synthetic methods for these compounds . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3S/c1-18-15(21)20-8-7-19-6-2-3-13(19)14(20)11-5-4-10(16)9-12(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLXNJZSXCJSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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